![molecular formula C20H14F6N2O2 B12599479 4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] CAS No. 874438-62-7](/img/structure/B12599479.png)
4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] is an organic compound with the molecular formula C20H14F6N2O2. It is also known as 4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]. This compound is characterized by its unique structure, which includes two trifluoromethyl groups and two amino groups attached to a phenylenebis(oxy) backbone. It appears as a white to almost white crystalline powder and is soluble in organic solvents like methanol .
Métodos De Preparación
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] typically involves the reaction of 1,4-dihydroxybenzene with 2-trifluoromethyl-4-nitroaniline under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and interact with various biological molecules, while the trifluoromethyl groups contribute to the compound’s lipophilicity and stability. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] include:
4,4’-[1,3-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]: This compound has a similar structure but with a 1,3-phenylenebis(oxy) backbone instead of 1,4.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: This is a positional isomer where the trifluoromethyl groups are attached to different positions on the aromatic ring.
The uniqueness of 4,4’-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
874438-62-7 |
|---|---|
Fórmula molecular |
C20H14F6N2O2 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
4-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-13(5-7-17(15)27)29-11-1-2-12(4-3-11)30-14-6-8-18(28)16(10-14)20(24,25)26/h1-10H,27-28H2 |
Clave InChI |
KTWUNJUUJUMFFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)OC3=CC(=C(C=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



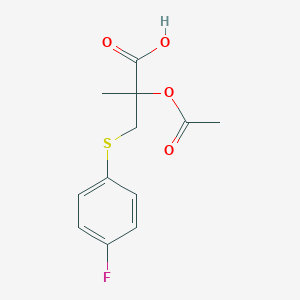
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
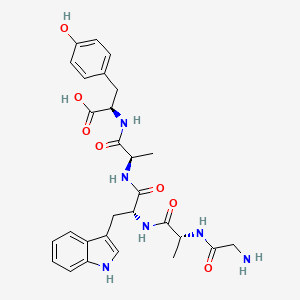
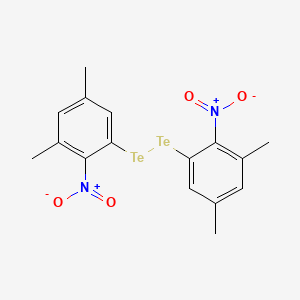
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide](/img/structure/B12599458.png)
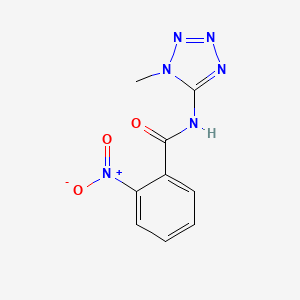
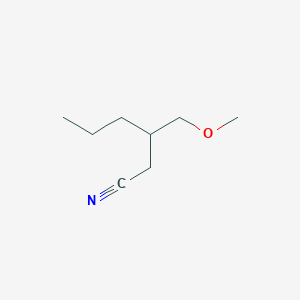
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
